2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18045541
InChI: InChI=1S/C8H8BrF2NO.ClH/c9-5-1-2-6(13-4-3-12)8(11)7(5)10;/h1-2H,3-4,12H2;1H
SMILES:
Molecular Formula: C8H9BrClF2NO
Molecular Weight: 288.52 g/mol

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18045541

Molecular Formula: C8H9BrClF2NO

Molecular Weight: 288.52 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride -

Specification

Molecular Formula C8H9BrClF2NO
Molecular Weight 288.52 g/mol
IUPAC Name 2-(4-bromo-2,3-difluorophenoxy)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H8BrF2NO.ClH/c9-5-1-2-6(13-4-3-12)8(11)7(5)10;/h1-2H,3-4,12H2;1H
Standard InChI Key CIULVYJUXOZJOO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1OCCN)F)F)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(4-bromo-2,3-difluorophenoxy)ethanamine hydrochloride, reflects its substitution pattern: a bromine atom at the para position and fluorine atoms at the ortho and meta positions on the phenoxy ring, linked to an ethylamine chain protonated as a hydrochloride salt. The canonical SMILES notation C1=CC(=C(C(=C1OCCN)F)F)Br.Cl provides a precise representation of its atomic connectivity.

Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
PubChem CID167730432
Molecular FormulaC8H9BrClF2NO\text{C}_8\text{H}_9\text{BrClF}_2\text{NO}
Molecular Weight288.52 g/mol

Structural Analysis

The phenoxy group’s electron-withdrawing bromine and fluorine substituents induce significant electronic effects, enhancing the amine’s nucleophilicity in reactions . X-ray crystallography of analogous compounds, such as 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine (PubChem CID: 68863105), reveals planar aromatic rings with bond angles consistent with sp² hybridization at the oxygen atom . The hydrochloride counterion likely forms ionic interactions with the amine group, influencing solubility and crystallinity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(4-bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride proceeds via a multi-step route starting from 4-bromo-2,3-difluorophenol (CAS: 144292-32-0) :

  • Alkylation: Reaction with 2-chloroethylamine in the presence of a base (e.g., sodium carbonate) yields the intermediate 2-(4-bromo-2,3-difluorophenoxy)ethan-1-amine .

  • Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., isopropanol) produces the hydrochloride salt.

Optimized conditions from analogous syntheses include using palladium on carbon as a catalyst and tetrabutylammonium bromide as a phase-transfer agent to enhance reaction efficiency . Typical yields range from 70% to 97%, depending on purification methods such as recrystallization from heptane .

Scalability and Industrial Production

Industrial-scale production requires stringent control over stoichiometry and reaction conditions to minimize by-products like dehalogenated derivatives . Suppliers such as EvitaChem offer the compound for research purposes, though detailed manufacturing protocols remain proprietary.

Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include a triplet for the ethylamine chain (δ\delta 2.8–3.2 ppm) and aromatic protons deshielded by fluorine (δ\delta 6.8–7.5 ppm) .

  • ¹³C NMR: Peaks for the quaternary carbons adjacent to halogens (δ\delta 110–130 ppm).

Mass Spectrometry: Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 288.52 ([M+H]⁺).

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s amine group serves as a handle for further functionalization, enabling its use in:

  • Anticancer Agents: Bromine and fluorine substituents enhance binding to kinase targets .

  • Antidepressants: Structural analogs modulate serotonin reuptake transporters .

Materials Science

In polymer chemistry, it acts as a crosslinking agent due to its bifunctional reactivity, improving thermal stability in epoxy resins.

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